molecular formula C13H17N5O2 B2581944 3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887462-00-2

3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2581944
CAS No.: 887462-00-2
M. Wt: 275.312
InChI Key: ALBSOUPLGOVCAX-UHFFFAOYSA-N
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Description

3,8-Diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic tricyclic derivative of xanthine, provided as a high-purity chemical for research purposes. This compound belongs to a class of imidazo[2,1-f]purine-dione scaffolds that are of significant interest in medicinal chemistry, particularly for central nervous system (CNS) drug discovery. Structural analogs based on this core scaffold have been investigated as potent ligands for serotonin receptors, specifically the 5-HT 1A receptor, and have demonstrated promising preliminary pharmacological profiles in preclinical models . Research into related compounds indicates potential applications in developing new agents with antidepressant- and anxiolytic-like activities . Furthermore, the imidazo[2,1-f]purine-dione structure is closely related to tricyclic imidazo[2,1-i]purinones, which are known to function as adenosine receptor (AR) antagonists. These antagonists are valuable tools for studying Parkinson's disease, inflammatory conditions, and other disorders, with some derivatives exhibiting improved water solubility compared to their xanthine predecessors . The specific substitution pattern with ethyl and methyl groups on your compound of interest is designed to modulate its affinity, selectivity, and drug-like properties, including metabolic stability and cell membrane permeability . This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,6-diethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-5-16-8(3)7-18-9-10(14-12(16)18)15(4)13(20)17(6-2)11(9)19/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBSOUPLGOVCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions and condensation reactions, optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation or transition metal catalysts.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[2,1-f]purine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at specific positions on the imidazo[2,1-f]purine scaffold .

Scientific Research Applications

Chemistry

The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structural features allow for various chemical modifications that can lead to new derivatives with enhanced properties.

Table 1: Synthesis Methods

MethodDescription
CyclizationMulti-step organic reactions leading to the target compound.
Microwave-assisted synthesisReduces reaction times and increases yields.

Biology

Research indicates that this compound exhibits potential biological activities. It has been investigated for its antimicrobial and anticancer properties.

Case Study: Anticancer Activity
A study demonstrated that derivatives of imidazo[2,1-f]purines could inhibit cancer cell proliferation by targeting specific cellular pathways involved in tumor growth. The mechanism of action may involve the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Medicine

The compound is explored as a potential therapeutic agent due to its unique structural features and biological activities. Its ability to interact with various molecular targets makes it a candidate for drug development.

Applications in Drug Development

  • Antiviral Agents : Investigated for its efficacy against viral infections.
  • Antimicrobial Agents : Shows promise in combating bacterial infections.

Table 2: Biological Activities

Activity TypePotential CompoundsRemarks
AnticancerImidazo[2,1-f]purinesInhibits cell proliferation
AntimicrobialVarious derivativesEffective against specific bacterial strains

Mechanism of Action

The mechanism of action of 3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and pharmacokinetic profiles of imidazo[2,1-f]purine-2,4-dione derivatives vary significantly based on substituent type, position, and chain length. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Imidazo[2,1-f]purine-2,4-dione Derivatives

Compound Name & Structure Key Substituents 5-HT1A Affinity (Ki, nM) PDE4B/PDE10A Inhibition Metabolic Stability (HLM) Key Findings
Target Compound : 3,8-diethyl-1,7-dimethyl-... 3,8-diethyl; 1,7-dimethyl Not reported Not reported Not reported Hypothesized increased lipophilicity vs. methyl analogs; untested activity
AZ-853 (8-(4-(4-(2-fluorophenyl)piperazinyl)butyl)-1,3-dimethyl-...) 2-fluorophenylpiperazinylbutyl; 1,3-dimethyl 0.6 Weak Moderate Strong antidepressant effect (FST ED₅₀ = 2.5 mg/kg); brain-penetrant; α1-adrenolytic side effects
AZ-861 (8-(4-(4-(3-trifluoromethylphenyl)piperazinyl)butyl)-1,3-dimethyl-...) 3-CF₃-phenylpiperazinylbutyl; 1,3-dimethyl 0.2 Weak Moderate Stronger 5-HT1A agonism; lipid metabolism disturbances; no weight gain
Compound 3i (1,3,7-trimethyl-8-piperazinylpentyl-...) 2-fluorophenylpiperazinylpentyl; 1,3,7-trimethyl 1.8 (5-HT1A) Weak Moderate Dual 5-HT1A/5-HT7 activity; anxiolytic effect at 2.5 mg/kg (superior to diazepam)
Compound 4b (2-pyrimidinyl-piperazinylbutyl-...) Pyrimidinylpiperazinylbutyl 3.4 (5-HT1A antagonist) Not reported High Antidepressant/anxiolytic activity at 1.25 mg/kg; high metabolic stability

Substituent Effects on Pharmacodynamics

  • Ethyl vs. Methyl groups (e.g., 1,3-dimethyl in AZ-853/AZ-861) balance lipophilicity and stability .
  • Arylpiperazinyl Chains : Piperazinylalkyl chains with fluorinated aryl groups (e.g., 2-fluorophenyl in AZ-853) enhance 5-HT1A receptor affinity (Ki < 1 nM) and selectivity over 5-HT6. Trifluoromethyl groups (e.g., AZ-861) increase agonistic potency but introduce metabolic side effects .
  • Trimethylation : 1,3,7-Trimethyl substitution (Compound 3i) improves dual 5-HT1A/5-HT7 receptor binding but reduces PDE4B/PDE10A inhibition .

Biological Activity

3,8-Diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound belonging to the imidazopurine class, which has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C13H17N5O2
  • Molecular Weight : 275.30 g/mol
  • CAS Number : 887462-00-2

The biological activity of 3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate these targets by binding to their active or allosteric sites, influencing various biochemical pathways. Research indicates that it may act as an inhibitor or modulator in several biological processes.

Antidepressant Activity

Recent studies have investigated the antidepressant-like properties of imidazopurine derivatives similar to 3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. For instance:

  • Study Findings : In animal models using the forced swim test (FST), derivatives exhibited significant antidepressant-like effects. This suggests potential efficacy in treating depression through modulation of serotonergic pathways .

Antiproliferative Effects

Research has also highlighted the antiproliferative activity of related compounds in cancer models:

  • Case Study : A study on hydantoin and purine derivatives demonstrated that certain compounds exhibited moderate growth inhibition against various cancer cell lines (e.g., SW480 and SW620). This highlights the potential of imidazopurine derivatives in cancer therapy .

Comparative Activity Table

Compound NameBiological ActivityReference
3,8-Diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneAntidepressant-like effects
AZ-853High affinity for serotonin receptors; Antidepressant-like
AZ-861Antidepressant-like; Modulates serotonergic pathways
Hydantoin derivativesModerate antiproliferative effects in cancer cells

Safety Profile

The safety profile of imidazopurine derivatives is crucial for their therapeutic application. Studies have indicated that these compounds exhibit a favorable safety profile in preclinical evaluations. However, comprehensive toxicity assessments are necessary to ensure their viability for human use.

Q & A

Basic: What synthetic routes are established for 3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4-dione, and what reaction conditions optimize yield?

Methodological Answer:
The compound is synthesized via alkylation and condensation reactions. A common approach involves reacting imidazo-purine precursors with ethylating agents (e.g., ethyl iodide) under basic conditions. For example:

  • Alkylation in DMF : Use potassium carbonate as a base and alkyl halides (e.g., benzyl chlorides) in dimethylformamide (DMF) at 60–80°C for 6–12 hours .
  • Heterocyclic Condensation : Optimize yields (≥70%) by employing anhydrous ammonium acetate as a catalyst in refluxing ethanol or acetic acid .
    Key Parameters : Monitor reaction progress via TLC, and purify using column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: Which spectroscopic and chromatographic methods validate the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using δ values for imidazo-purine protons (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 1.3–2.5 ppm) and cross-validate with DEPT/HSQC .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity (>95%) .
  • Mass Spectrometry : Compare experimental HRMS (ESI) m/z values with theoretical calculations (e.g., [M+H]+ expected within ±0.001 Da) .

Advanced: How can factorial design optimize synthesis parameters for scalability?

Methodological Answer:

  • Design of Experiments (DoE) : Use a 2^k factorial design to test variables: temperature (60–100°C), catalyst concentration (0.5–2.0 eq), and solvent polarity (DMF vs. THF).
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and minimize byproducts. For example, higher temperatures in DMF improve reaction rates but may reduce selectivity .
  • Validation : Replicate optimal conditions (e.g., 80°C, 1.5 eq catalyst in DMF) across three batches to ensure reproducibility .

Advanced: How to resolve discrepancies between experimental spectral data and computational predictions?

Methodological Answer:

  • DFT Calculations : Perform geometry optimization (B3LYP/6-31G* basis set) to simulate NMR shifts. Discrepancies in methyl group δ values may arise from solvent effects (implicit vs. explicit solvation models) .
  • Dynamic Effects : Account for conformational flexibility using molecular dynamics (MD) simulations if static DFT models fail .
  • Experimental Validation : Re-measure NMR in deuterated DMSO or CDCl3 to assess solvent-induced shifts .

Advanced: What computational strategies predict the compound’s biological activity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against adenosine receptors (A1/A2A). Set grid boxes around known ligand-binding sites (PDB: 4UHR) and validate with free energy calculations (ΔG ≤ −8 kcal/mol) .
  • QSAR Models : Train on imidazo-purine derivatives with reported IC50 values. Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
  • MD Simulations : Simulate ligand-receptor stability over 100 ns to assess binding mode retention .

Advanced: How is XRD used to determine the crystal structure of derivatives?

Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation (acetone/water, 4°C).
  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Solve structures with SHELX-97; validate with R-factor ≤ 0.05. For example, 1,3-dimethyl derivatives show planar imidazo-purine cores with dihedral angles <5° .

Advanced: What strategies guide structure-activity relationship (SAR) studies for receptor affinity?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace ethyl with cyclopropyl or aryl groups) and assess adenosine receptor binding via radioligand assays .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds at N-7, hydrophobic contacts at C-8) using LigandScout .
  • In Vivo Validation : Test lead compounds in rodent models for pharmacokinetics (e.g., brain penetration via LC-MS/MS) .

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